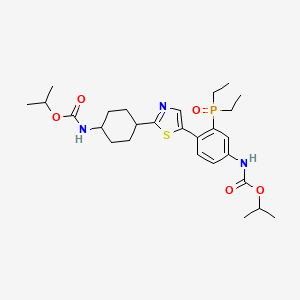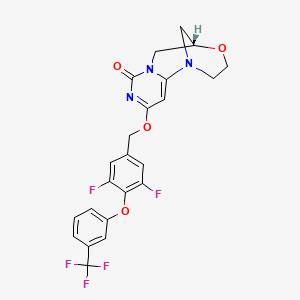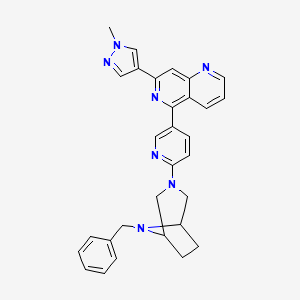
Ret-IN-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ret-IN-6 is a potent inhibitor of the rearranged during transfection (RET) protein, which is a receptor tyrosine kinase involved in cell growth and differentiation. The compound has shown significant inhibitory activity with an IC50 value of 4.57 nanomolar . It is primarily used in scientific research to study the RET protein and its role in various biological processes.
Métodos De Preparación
The synthesis of Ret-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditionsIndustrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
Ret-IN-6 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.
Aplicaciones Científicas De Investigación
Ret-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of RET inhibitors.
Biology: Helps in understanding the role of the RET protein in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating diseases associated with abnormal RET activity, such as certain cancers.
Industry: Used in the development of new drugs and therapeutic agents targeting the RET protein
Mecanismo De Acción
Ret-IN-6 exerts its effects by binding to the RET protein and inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting the signaling pathways that promote cell growth and differentiation. The molecular targets of this compound include the ATP-binding site of the RET protein, and the pathways involved are primarily related to cell proliferation and survival .
Comparación Con Compuestos Similares
Ret-IN-6 is unique among RET inhibitors due to its high potency and selectivity. Similar compounds include:
Vandetanib: A multi-kinase inhibitor with activity against RET, used in the treatment of medullary thyroid carcinoma.
Cabozantinib: Another multi-kinase inhibitor targeting RET, approved for use in various cancers.
Selpercatinib: A selective RET inhibitor with applications in treating RET fusion-positive cancers. Compared to these compounds, this compound offers a higher degree of selectivity for the RET protein, making it a valuable tool for research and potential therapeutic development
Propiedades
Fórmula molecular |
C30H29N7 |
|---|---|
Peso molecular |
487.6 g/mol |
Nombre IUPAC |
5-[6-(8-benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)pyridin-3-yl]-7-(1-methylpyrazol-4-yl)-1,6-naphthyridine |
InChI |
InChI=1S/C30H29N7/c1-35-18-23(16-33-35)27-14-28-26(8-5-13-31-28)30(34-27)22-9-12-29(32-15-22)36-19-24-10-11-25(20-36)37(24)17-21-6-3-2-4-7-21/h2-9,12-16,18,24-25H,10-11,17,19-20H2,1H3 |
Clave InChI |
ALNMYAIMUDFSEG-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C2=NC(=C3C=CC=NC3=C2)C4=CN=C(C=C4)N5CC6CCC(C5)N6CC7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12407914.png)
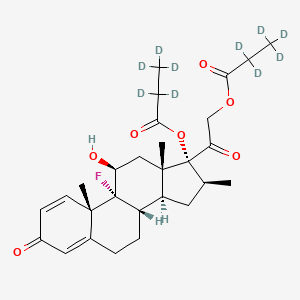


![4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol](/img/structure/B12407944.png)
![2-amino-7-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12407947.png)
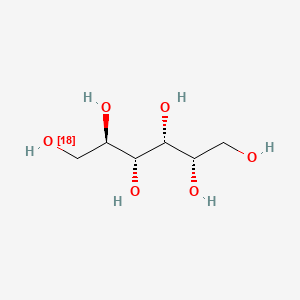

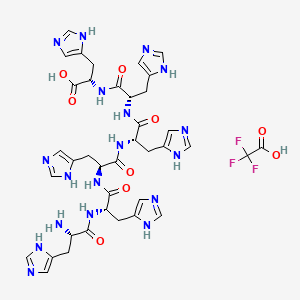
![2-[(4-Aminophenyl)sulfonyl-[4-[(2-azanyl-2-oxidanylidene-ethyl)-(4-methoxyphenyl)sulfonyl-amino]naphthalen-1-yl]amino]ethanamide](/img/structure/B12407972.png)
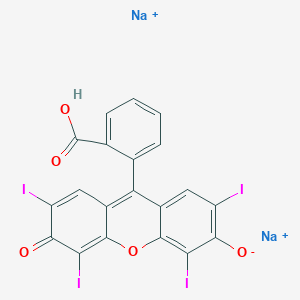
![10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol](/img/structure/B12407983.png)
